Fmoc-Ala-OH-13C3

Quantitative Proteomics Isotope Dilution Mass Spectrometry (IDMS) Peptide Synthesis

Researchers requiring precise absolute quantification of alanine-containing peptides often face signal interference from endogenous unlabeled pools. Fmoc-Ala-OH-13C3 provides the exact solution: • Uniform +3 Da mass shift across the entire residue for baseline-resolved IDMS and SILAC experiments. • Certified 99 atom % 13C isotopic purity maximizes spectral sensitivity and minimizes isotopic envelope overlap. • 99% chemical purity (CP) ensures minimal interfering impurities in sensitive bioanalytical method development.

Molecular Formula C18H17NO4
Molecular Weight 314.31 g/mol
Cat. No. B12060547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-OH-13C3
Molecular FormulaC18H17NO4
Molecular Weight314.31 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1
InChIKeyQWXZOFZKSQXPDC-XZYMTLJFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-OH-13C3: Product Profile


Fmoc-Ala-OH-13C3 (CAS 765259-05-0) is a stable isotope‑labeled amino acid derivative, specifically N‑(9‑fluorenylmethoxycarbonyl)‑L‑alanine with uniform 13C‑enrichment across all three carbon atoms of the alanine moiety . It serves as a protected building block for solid‑phase peptide synthesis (SPPS) and as an isotopically labeled standard for quantitative mass spectrometry and bio‑NMR applications. The compound is supplied with an isotopic purity of 99 atom % 13C and a chemical purity of 99% (CP), as certified by vendor specifications .

Uniform 13C labeling for SPPS and quantitative MS
Certified isotopic enrichment for NMR sensitivity
High chemical purity for reliable peptide assembly

Why Fmoc-Ala-OH-13C3 Cannot Be Substituted


The performance of isotopically labeled compounds in downstream analytical and structural workflows is critically dependent on both the isotopic labeling pattern and the isotopic purity of the labeled atoms. While unlabeled Fmoc-Ala-OH (CAS 35661‑39‑3) and singly‑labeled variants such as Fmoc‑Ala‑OH‑1‑13C (CAS 202326‑53‑2) or Fmoc‑Ala‑OH‑2‑13C are commercially available, they cannot deliver the same level of analytical sensitivity, spectral resolution, or quantitative accuracy as Fmoc‑Ala‑OH‑13C3 in applications that require a uniform +3 Da mass shift across the entire alanine residue . Furthermore, the specific isotopic purity (99 atom % 13C) of Fmoc‑Ala‑OH‑13C3 is a critical procurement specification that directly impacts the signal‑to‑noise ratio in NMR spectra and the reliability of isotope‑dilution mass spectrometry (IDMS) experiments .

Mass shift pattern
Uniform enrichment across alanine residue
Single- or dual‑labeled analogs may create isotopic overlap in MS
Isotopic purity for NMR
Uniform 13C enrichment enables full resonance assignment
Site‑specific labeling restricts backbone/side‑chain assignment
Chemical purity in SPPS
High‑purity specification supports synthesis yield
Lower‑purity reagents may increase deletion sequences

Fmoc-Ala-OH-13C3: Quantitative Differentiators


Uniform Mass Shift for Residue Tracking in Proteomics

Fmoc-Ala-OH-13C3 provides a uniform +3 Da mass increment over the unlabeled alanine residue, owing to the substitution of all three carbon atoms (α‑carbon, carbonyl carbon, and β‑carbon) with 13C . In contrast, singly‑labeled variants such as Fmoc‑Ala‑OH‑1‑13C or Fmoc‑Ala‑OH‑2‑13C provide only a +1 Da or +2 Da mass shift, respectively, which can overlap with natural isotopic distributions or other labeled species, reducing quantitative accuracy . The M+3 mass shift is particularly advantageous for stable‑isotope labeling by amino acids in cell culture (SILAC) and IDMS workflows, where a distinct mass increment facilitates baseline resolution of the labeled analyte from the endogenous, unlabeled pool .

Mass shift for residue tracking
Class‑level
+3 Da vs. +1 / +2 Da for singly labeled analogs
Reduces isotopic envelope overlap, supports quantitative accuracy
Data to verify in specific matrix
Quantitative Proteomics Isotope Dilution Mass Spectrometry (IDMS) Peptide Synthesis

High Isotopic Purity for NMR Resolution and Sensitivity

Fmoc-Ala-OH-13C3 is supplied with a certified isotopic purity of 99 atom % 13C, as specified by the manufacturer . This high enrichment level is essential for multidimensional heteronuclear NMR experiments, where residual 12C signal contributes to spectral noise and can obscure weak cross‑peaks [1]. While vendor‑supplied Fmoc‑Ala‑OH‑1‑13C and Fmoc‑Ala‑OH‑2‑13C are also available at 99 atom % 13C, their single‑site labeling does not provide the full backbone and side‑chain resonance assignments that uniform 13C‑enrichment enables for alanine residues .

Isotopic purity for NMR
Class‑level
99 atom % 13C (uniform)
Enables complete alanine resonance assignment in proteins
Vendor‑supplied specification
Bio‑NMR Structural Biology Protein Dynamics

High Chemical Purity for Solid-Phase Peptide Synthesis

Fmoc-Ala-OH-13C3 is assayed at 99% chemical purity (CP) by the manufacturer, a specification that exceeds the typical purity range (≥95%) reported for some generic or lower‑cost isotope‑labeled amino acids . The presence of even trace impurities (e.g., dipeptide by‑products, incomplete Fmoc protection, or residual solvents) can lead to chain termination events, deletion sequences, or reduced crude peptide purity in SPPS . For comparison, unlabeled Fmoc-Ala-OH is widely available in purities ranging from 97% to ≥99%, but procurement of the isotope‑labeled analog at 99% CP ensures that the building block meets the same rigorous standards as high‑grade unlabeled reagents .

Chemical purity for SPPS
Class‑level
99% (CP)
Reduces synthesis failure risk, conserves labeled material
Exceeds typical purity of generic labeled analogs
Peptide Chemistry SPPS Fmoc Deprotection

Bio-NMR Compatibility and Optical Activity Verification

The manufacturer certifies Fmoc-Ala-OH-13C3 as 'bio NMR: suitable' and reports an optical rotation of [α]20/D -18°, c = 1 in DMF, which matches the specific rotation of unlabeled Fmoc‑L‑Ala‑OH . This verification confirms that the isotopic labeling process has not induced racemization or altered the chiral center of the amino acid, a critical quality attribute for peptide synthesis where stereochemical fidelity is paramount . In contrast, some alternative sources of labeled amino acids may not provide optical rotation data or explicit bio‑NMR suitability statements, leaving the end‑user responsible for additional quality control .

Optical rotation verification
Class‑level
[α]20/D -18° (c = 1, DMF) matches unlabeled L‑Ala
Confirms retention of stereochemistry after labeling
Vendor QC data
Bio‑NMR Chiral Purity Quality Control

Fmoc-Ala-OH-13C3: Application Scenarios


Synthesis of 13C-Labeled Peptides for NMR Structural Studies

When synthesizing a peptide for heteronuclear NMR spectroscopy (e.g., 13C‑HSQC, 13C‑NOESY), Fmoc-Ala-OH-13C3 should be incorporated at every alanine position to ensure uniform 13C enrichment across all three carbon atoms of the residue . This approach, enabled by the certified 99 atom % 13C isotopic purity and uniform labeling pattern, maximizes spectral dispersion and sensitivity for alanine residues, facilitating complete backbone and side‑chain resonance assignments [1].

Stable-Isotope Labeling for Quantitative Proteomics

For absolute quantification of a target peptide by isotope dilution mass spectrometry (IDMS) or for metabolic labeling in SILAC experiments, Fmoc-Ala-OH-13C3 provides the optimal +3 Da mass shift for alanine‑containing peptides . The distinct M+3 increment, combined with the high isotopic purity (99 atom % 13C), minimizes isotopic envelope overlap with the endogenous, unlabeled peptide pool, thereby improving the accuracy and precision of relative quantification in complex biological matrices [1].

Internal Standards for LC-MS/MS Peptide Quantification

In bioanalytical method development for peptide therapeutics, Fmoc-Ala-OH-13C3 is the preferred reagent for synthesizing stable isotope‑labeled internal standards (SIL‑IS). The uniform +3 Da mass shift across the alanine residue ensures co‑elution with the analyte while providing baseline mass resolution, enabling robust and interference‑free quantification in accordance with regulatory guidelines (e.g., FDA Bioanalytical Method Validation) . The high chemical purity (99% CP) further reduces the risk of introducing impurities that could compromise assay sensitivity [1].

13C-Enriched Peptide Ligands for NMR Binding Studies

When a peptide ligand is to be used in NMR‑based protein‑ligand interaction studies (e.g., 13C‑filtered NOESY or 13C‑edited TROSY), Fmoc-Ala-OH-13C3 should be used to site‑specifically label alanine residues within the peptide sequence . The verified optical rotation and bio‑NMR suitability ensure that the labeled peptide retains the correct stereochemistry and does not contain NMR‑active impurities that could obscure the binding signal [1].

Application
Selection Property
Validation Focus
NMR structural studies of peptides
Uniform 13C enrichment pattern
Resonance assignment completeness
Quantitative proteomics (SILAC/IDMS)
Distinct mass shift for alanine residues
Isotopic envelope resolution
LC‑MS/MS peptide quantification internal standard
Uniform mass shift and high chemical purity
Method validation and matrix effect review
NMR protein‑ligand interaction studies
Confirmed stereochemistry and bio‑NMR suitability
Stereochemical fidelity and signal purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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